tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) protecting group and an amino substituent at position 5. This compound is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding specificity in drug design, particularly for targets like kinases and G-protein-coupled receptors . Its synthesis often involves multi-step reactions, including reductive amination or coupling with activated intermediates, as demonstrated in Schemes 4 and 6 of and .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
FHDFHYKWBSUCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, amide hydrolysis, and esterification .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides, halogenating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders.
Case Study: Neuroprotective Effects
Research indicates that compounds structurally similar to tert-butyl 6-amino-8-azabicyclo[3.2.1]octane derivatives exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, studies have shown that these compounds can inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain, which is crucial for memory and learning processes.
Synthesis of Novel Pharmacophores
The compound serves as a building block in the synthesis of novel pharmacophores that target specific receptors in the central nervous system.
Data Table: Synthesis Pathways
Drug Development
Due to its unique structural features, this compound is being explored for its potential as a lead compound in drug development.
Case Study: Analgesic Properties
A recent study investigated the analgesic properties of this compound in animal models, demonstrating significant pain relief comparable to conventional analgesics without the associated side effects.
Research into the biological activities of tert-butyl 6-amino-8-azabicyclo[3.2.1]octane derivatives has revealed their potential as anti-inflammatory agents.
Data Table: Biological Activity
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereochemical Isomers
tert-Butyl endo/exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structural Differences: The amino group is at position 3 instead of 6, with stereochemical variations (endo vs. exo) .
- Impact on Properties :
- Synthesis : Reductive amination with 2,4-dimethoxybenzaldehyde yields the exo-isomer in 93% purity ().
tert-Butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1250997-29-5)
Functional Group Variations
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6)
- Structural Variation: Oxo group replaces the amino group at position 3.
- Properties: Increased electrophilicity due to the carbonyl group, enabling nucleophilic additions . Lower polarity (logP 1.8) compared to amino derivatives (logP 0.5–1.2) .
- Synthesis : Oxidized from the corresponding alcohol in 97% purity ().
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
- Functional Group : Hydroxy substituent at position 3.
- Applications: Serves as a precursor for Mitsunobu reactions; hydroxyl group enhances solubility (34 mg/mL in water) .
Bicyclic Core Modifications
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 273206-92-1)
- Core Difference : Smaller bicyclo[3.1.0]hexane system.
- Impact : Reduced steric bulk improves membrane permeability but lowers target affinity .
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8)
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Functional Group | logP | Purity |
|---|---|---|---|---|---|---|
| tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | - | C12H22N2O2 | 1.00 | -NH2 (position 6) | 0.7 | 95%* |
| tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | 207405-68-3 | C12H22N2O2 | 0.98 | -NH2 (endo) | 0.5 | 96% |
| tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | 744183-20-8 | C12H22N2O2 | 0.96 | -NH2 (exo) | 0.6 | 98% |
| tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 185099-67-6 | C11H17NO3 | 0.93 | -C=O | 1.8 | 97% |
| tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 143557-91-9 | C12H21NO3 | 0.89 | -OH | -0.2 | 97% |
Research Implications
- Drug Design: Position 6 amino derivatives show higher target affinity in kinase assays compared to position 3 isomers .
- Synthetic Flexibility : Functional group diversity (e.g., oxo, hydroxy) enables modular derivatization for structure-activity relationship studies .
- Challenges : Steric effects in exo-isomers may limit bioavailability, necessitating formulation optimization .
Biological Activity
Tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its IUPAC name as tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic compound characterized by its unique structural features and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its interactions at the molecular level and its implications in various biological processes.
Chemical Structure and Properties
The chemical structure of this compound consists of a bicyclic framework with an amino group and a carboxylate group, contributing to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 226.32 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 744183-20-8 |
| Purity | ≥95% |
| Physical Form | Pale-yellow to yellow-brown sticky oil to semi-solid |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in critical cellular pathways. The compound is believed to disrupt specific protein-protein interactions, which can lead to significant alterations in cellular functions.
Target Proteins
Research indicates that this compound may affect several key proteins involved in:
- Signal transduction pathways : Disruption of these pathways can lead to changes in cell proliferation and apoptosis.
- Enzymatic activities : Inhibition or activation of enzymes that play roles in metabolic processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that related compounds exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects due to structural similarities .
- Neuropharmacological Effects : Another investigation into bicyclic compounds indicated potential neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases .
- Cancer Research : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by modulating pathways associated with cancer cell survival .
Comparative Analysis
To understand the biological significance of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Moderate antibacterial activity | Hydroxyl group instead of amino group |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Higher affinity for certain receptors | Different stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
